Product packaging for BG III toxin(Cat. No.:CAS No. 156680-12-5)

BG III toxin

Cat. No.: B1175991
CAS No.: 156680-12-5
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Description

Contextualization within Biological Toxin Studies

Biological toxins are a broad class of hazardous substances synthesized by organisms such as bacteria, plants, and animals, causing detrimental effects upon uptake by other organisms. acs.orgnih.gov High molecular weight protein toxins, in particular, are relevant in various fields, including food safety, public health, and the development of therapeutics. acs.org Research into these toxins contributes to understanding host-pathogen interactions, the evolution of toxicity, and the identification of novel compounds with potential biotechnological applications. nih.govmdpi.comfrontiersin.org

Historical Trajectory of BG III Toxin Discovery and Investigation

This compound, also known as toxin BG III, was isolated from the sea anemone Bunodosoma granulifera. ontosight.ai Sea anemone toxins have been subjects of interest in life science and biology due to their unique properties. ontosight.ai Early research into sea anemone venoms identified compounds capable of interacting with voltage-gated ion channels, particularly sodium and potassium channels, which are crucial for electrical signaling in excitable cells like neurons and muscle cells. ontosight.ainih.gov The discovery and investigation of specific toxins like BG III have contributed to a deeper understanding of the molecular mechanisms underlying these interactions. researchgate.net Structure-function studies of toxins such as BG III have been initiated to understand how their chemical properties, including amino acid sequence and disulfide bond patterns, influence their activity and stability. ontosight.airesearchgate.net

Classification of this compound within Venom and Toxin Protein Families

This compound belongs to the class of sea anemone toxins. ontosight.ai These toxins are known for their interactions with voltage-gated sodium channels, where they can either block or modify channel function. ontosight.ainih.gov This places this compound within the broader category of neurotoxins that target ion channels. researchgate.net

Within the realm of protein toxins, BG III can be further contextualized by comparing it to other well-studied toxin families. For instance, snake venoms contain several dominant protein families, including three-finger toxins (3FTx), phospholipase A₂ (PLA₂), snake venom serine protease (SVSP), and snake venom metalloprotease (SVMP). frontiersin.orgnih.gov Three-finger toxins, characterized by a specific structural fold with three beta-sheet loops stabilized by disulfide bonds, are a large and functionally diverse superfamily found in snake venoms, primarily targeting cholinergic signaling by interacting with acetylcholine (B1216132) receptors or ion channels. expasy.orgwikipedia.orgresearchgate.netmdpi.com While BG III is from a sea anemone and not a snake, its function of modulating sodium channels aligns it with the functional outcomes observed in some components of these diverse venom arsenals. ontosight.ainih.gov Bacterial protein toxins also exhibit wide diversity in structure and mode of action, often targeting intracellular processes or forming pores in cell membranes. mdpi.comnih.gov The classification of this compound highlights its origin from a marine invertebrate and its specific activity on voltage-gated sodium channels, distinguishing it from bacterial toxins or enzymatic snake venom components. ontosight.ainih.govfrontiersin.orgmdpi.com

Research findings on this compound have indicated its specific function involves the inhibition of sodium influx into cells. ontosight.ai This action affects the generation and propagation of action potentials in excitable cells. ontosight.ai Studies have also explored the reduced form of this compound to understand the role of disulfide bonds in its activity and stability. ontosight.ai

Table 1: Properties and Classification of this compound

PropertyDetail
Source OrganismBunodosoma granulifera (Sea Anemone)
Toxin ClassSea Anemone Toxin
Primary TargetVoltage-gated Sodium Channels
Mechanism of ActionInhibition/Modification of Sodium Channel Function, Inhibits Sodium Influx
Functional CategoryNeurotoxin
Key Structural FeatureProtein with specific amino acid sequence and disulfide bond pattern

Further detailed research findings on the structure-function relationship and mechanism of action of this compound contribute to the broader understanding of ion channel modulation by natural compounds. frontiersin.orgresearchgate.net

Table 2: Comparison of Toxin Families and Targets

Toxin FamilySource OrganismsCommon TargetsExample (if available and not excluded)
Sea Anemone ToxinsSea Anemones (e.g., Bunodosoma granulifera)Voltage-gated Sodium and Potassium ChannelsThis compound ontosight.ainih.gov
Three-Finger Toxins (3FTx)Snakes (primarily Elapids)Nicotinic and Muscarinic Acetylcholine Receptors, Ion Channelsα-bungarotoxin wikipedia.orgresearchgate.net
Phospholipase A₂ (PLA₂)Snakes, CnidariansCell Membranes nih.govfrontiersin.orgnih.gov
Bacterial Protein ToxinsBacteria (e.g., Clostridium difficile)Intracellular targets, Cell Membranes, Rho GTPasesTcdA, TcdB nih.govmdpi.comnih.gov

Properties

CAS No.

156680-12-5

Molecular Formula

C9H5ClN2O3

Synonyms

BG III toxin

Origin of Product

United States

Origin and Biosynthesis of Bg Iii Toxin

Biological Source and Natural Habitat of Bunodosoma granulifera

The BG III toxin is a peptide isolated from the sea anemone Bunodosoma granulifera. nih.govnih.gov This species is a common anemone found along the northern coast of Havana, Cuba, and its distribution extends widely across the Western Atlantic. nih.gov The geographical range of Bunodosoma granulifera spans from Bermuda to the south of Brazil, encompassing the entire Caribbean Sea and the Gulf of Mexico. researchgate.netmarinespecies.org Reports have also placed it in the Eastern Atlantic, specifically in the Canary Islands and along the coasts of Cameroon, Senegal, the Cape Verde Islands, and the Gulf of Guinea. researchgate.net

Bunodosoma granulifera typically resides in shallow marine waters, often at depths between 0.5 and 2 meters, though it can be found as deep as 6 meters. gbif.org Its habitat includes sandy and rocky areas, as well as seagrass fields, where it may attach to rocks, seagrass leaves, or bury its column in the sand within cracks and crevices. researchgate.netgbif.org It is commonly found in lagoon and back-reef zones. gbif.org

Table 1: Geographical Distribution of Bunodosoma granulifera

RegionSpecific LocationsSource
Western AtlanticBermuda to Southern Brazil researchgate.net
Caribbean SeaEntire region, including Cuban sea shores and the Mexican Caribbean nih.govresearchgate.netresearchgate.net
Gulf of MexicoSoutheastern Gulf of Mexico researchgate.net
Eastern AtlanticCanary Islands, Cameroon, Senegal, Cape Verde Islands, Gulf of Guinea researchgate.net
Indian OceanWest Coast of India (Mumbai) recordsofzsi.com

Genetic Basis and Transcriptional Regulation of this compound Production

While specific studies on the genetic regulation of this compound are not detailed in the available literature, a general model for sea anemone toxins can be described. The production of peptide toxins like BG III occurs in specialized cells called cnidocytes, which contain stinging organelles known as nematocysts. nih.gov These cells are most concentrated in the sea anemone's tentacles and are used for defense and prey capture. nih.govimrpress.com

The genes encoding sea anemone toxins often exhibit a specific structure, which can include introns within the 5' untranslated region (UTR) and within the sequence that codes for a leader peptide. researchgate.net The expression of these toxin genes is highly regulated and can be tissue-specific. nih.gov Furthermore, toxin composition and expression levels can vary significantly between different species and even between individuals of the same species, potentially influenced by the anemone's life cycle stage and ecological pressures. nih.govmdpi.com This dynamic expression suggests a complex transcriptional regulation system that allows the organism to adapt its venom composition for specific functions, such as targeting different prey or defending against various predators. nih.govmdpi.com Gene cloning techniques have revealed that a single sea anemone species can possess the genetic basis for a dozen or more highly homologous toxin sequences, creating a diverse arsenal (B13267) of peptides. nih.gov

Post-Translational Processing and Maturation Pathways

The biosynthesis of this compound involves several post-translational modifications to convert the initial polypeptide chain into a mature, functional toxin. Like many secreted peptides, sea anemone toxins are typically synthesized as a larger precursor molecule, or prepropeptide. nih.gov This precursor includes a signal peptide at the N-terminus that directs the nascent protein for secretion, followed by a propeptide sequence and the mature toxin sequence. nih.gov

The maturation process involves the following key steps:

Cleavage Events: The signal peptide is cleaved off during translocation into the endoplasmic reticulum. Subsequently, the propeptide is removed by proteolytic enzymes to release the mature peptide. nih.gov

Disulfide Bridge Formation: BG III is a peptide composed of 48 amino acids containing six cysteine residues. nih.gov A critical step in its maturation is the formation of three specific disulfide bridges. nih.gov These covalent bonds are crucial for establishing the correct three-dimensional folding of the toxin, which is essential for its biological activity and stability. nih.gov

C-terminal Modification: In many sea anemone toxins, the C-terminus undergoes amidation, a process often signaled by a C-terminal glycine (B1666218) residue on the precursor peptide which is subsequently removed. researchgate.net However, for BgK, another toxin from Bunodosoma granulifera, the mature form possesses a C-terminal free carboxylate, indicating that C-terminal amidation is not a universal modification for all toxins from this organism. nih.gov The specific C-terminal state of mature BG III is not explicitly detailed in the provided research.

The final mature this compound is a compact and stable peptide, ready to be deployed as a component of the sea anemone's venom. nih.govnih.gov

Table 2: Summary of this compound Biosynthesis

StageDescriptionSource
Transcription & TranslationGene encoding a prepropeptide is transcribed and translated. researchgate.netnih.gov
Signal Peptide CleavageRemoval of the N-terminal signal peptide during secretion. nih.gov
Propeptide CleavageExcision of the propeptide sequence to yield the toxin backbone. nih.gov
Disulfide Bridge FormationOxidative folding to form three intramolecular disulfide bonds between six cysteine residues. nih.govnih.gov

Isolation, Purification, and Analytical Characterization Methodologies for Bg Iii Toxin

Extraction Techniques from Biological Matrices

The initial step in isolating BG III toxin is the extraction of crude venom from the biological matrix, the sea anemone itself. Several methods are employed for this purpose, with the choice of technique often influencing the yield and composition of the resulting extract. mdpi.com

Common extraction methods for sea anemone toxins include:

Homogenization: This is a widely used technique where the whole organism, or specific parts like the tentacles, are mechanically blended, often in an alcoholic or buffered solution. imrpress.comresearchgate.net The homogenate is then centrifuged to separate the soluble venom components, including this compound, from the solid tissue debris. scielo.br This method typically provides a high yield of crude venom but may also co-extract a larger amount of non-venom proteins and other cellular components. mdpi.com

Electrical Stimulation: Mild electrical currents can be applied to the sea anemone to induce the release of venom. imrpress.comcreative-proteomics.com This method can offer a balance between yield and purity, providing a cleaner initial extract than homogenization without being as labor-intensive as milking. mdpi.com

Following initial extraction, the crude venom solution is typically clarified and prepared for chromatographic purification.

Advanced Purification Strategies

The crude extract contains a complex mixture of proteins, peptides, and other biomolecules. A combination of chromatographic and other separation techniques is required to isolate this compound to homogeneity.

Multi-step liquid chromatography is the cornerstone of purifying peptide toxins like BG III. The process typically involves a sequence of different chromatographic techniques that separate molecules based on distinct physical properties such as size, charge, and hydrophobicity.

A general chromatographic purification scheme for a sea anemone toxin like BG III involves:

Size-Exclusion Chromatography (SEC): Also known as gel filtration, this is often the first step. The crude extract is passed through a column containing a porous resin (e.g., Sephadex G-50). researchgate.netresearchgate.net Larger molecules are excluded from the pores and elute first, while smaller molecules like this compound enter the pores and elute later. This step effectively separates the toxin from high-molecular-weight proteins and other cellular components. scielo.br

Ion-Exchange Chromatography (IEX): Fractions from SEC containing the toxin are then subjected to IEX. Based on the toxin's net charge at a given pH, either cation-exchange (e.g., SP-Sephadex) or anion-exchange chromatography is used. researchgate.netresearchgate.net The toxin binds to the charged resin and is later eluted by increasing the salt concentration or changing the pH of the buffer, separating it from other peptides with different charge properties. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is typically the final step to achieve high purity. researchgate.net The partially purified toxin is applied to a hydrophobic column (e.g., C18 or ODS). scielo.brresearchgate.net Elution is achieved with a gradient of an organic solvent, such as acetonitrile, which separates the toxin based on its hydrophobicity, often resulting in a single, homogenous peak corresponding to the pure this compound. researchgate.net

Table 1: Typical Chromatographic Methods for this compound Purification

Chromatography TypeStationary Phase (Resin) ExampleSeparation PrinciplePurpose in Workflow
Size-Exclusion (Gel Filtration)Sephadex G-50Molecular Size and ShapeInitial cleanup; separation from high molecular weight proteins.
Cation-ExchangeSP-Sephadex, Bio-Rex 70Net Positive ChargeIntermediate purification; separation from neutral or negatively charged molecules.
Reversed-Phase HPLCODS (C18) SilicaHydrophobicityFinal polishing step to achieve high purity and homogeneity.

Alongside chromatography, ultrafiltration and precipitation are often used as supplementary steps.

Precipitation: Initial extraction with solvents like ethanol (B145695) can serve to precipitate larger, unwanted proteins, providing a clarified supernatant for the first chromatographic step. researchgate.net In some purification schemes for other toxins, controlled precipitation using agents like ammonium (B1175870) sulfate (B86663) or changes in pH (acetic acid precipitation) can be used to selectively enrich the target protein, though this is less commonly detailed for small peptide toxins from sea anemones. researchgate.net

Ultrafiltration: This technique uses semi-permeable membranes to concentrate the protein solution and for buffer exchange between chromatographic steps. For example, after an ion-exchange step where the toxin is eluted in a high-salt buffer, ultrafiltration can be used to both concentrate the diluted sample and reduce the salt concentration before the next purification step, such as RP-HPLC. researchgate.net

Purity Assessment and Homogeneity Verification

Throughout the purification process, the purity of the fractions containing this compound must be monitored. The final product must be verified for homogeneity before proceeding to detailed characterization.

Chromatographic Analysis: The primary method for assessing purity is the observation of a single, symmetrical peak in the final RP-HPLC chromatogram. researchgate.net

Electrophoresis: While less common for small peptides, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can be used to visualize the protein profile of fractions and confirm the removal of higher molecular weight contaminants.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to analyze the purified fraction. The presence of a single species with the correct molecular weight for this compound confirms the sample's identity and homogeneity. researchgate.net

Biophysical Characterization Techniques (e.g., for conformational assessment, binding kinetics)

Once pure this compound is obtained, various biophysical techniques are employed to characterize its structure, function, and binding properties.

Amino Acid Sequencing: Edman degradation or mass spectrometry-based sequencing is used to determine the primary structure (the amino acid sequence) of the peptide. The sequence of BG III is known and shows high similarity to the related toxin BgII, differing only by a single amino acid. nih.gov

Electrophysiology: The patch-clamp technique is a powerful tool to study the functional effects of this compound on its molecular target, the voltage-gated sodium channel. nih.gov By applying the toxin to cells expressing specific sodium channel subtypes (such as rat cardiomyocytes or channels expressed in Xenopus laevis oocytes), researchers can measure changes in the ion currents. nih.govnih.gov These experiments reveal the toxin's mechanism of action (e.g., slowing of channel inactivation) and allow for the determination of binding kinetics and potency (e.g., EC₅₀ values). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional ¹H NMR is a standard technique used to determine the three-dimensional solution structure of small, disulfide-rich toxins like those from sea anemones. nih.gov This provides critical information on the toxin's conformational fold, which is essential for its biological activity.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the secondary structure elements (e.g., alpha-helices, beta-sheets) of the toxin and to study its conformational stability under different conditions, such as changes in temperature or pH.

Table 2: Biophysical Techniques for Characterizing this compound

TechniqueInformation ObtainedPurpose
Electrophysiology (Patch-Clamp)EC₅₀, mechanism of action, binding kinetics, channel selectivity.Functional characterization of toxin-channel interaction.
Mass Spectrometry / Edman DegradationPrimary amino acid sequence, molecular weight.Structural identification and verification.
NMR SpectroscopyThree-dimensional solution structure, protein fold.Conformational assessment.
Circular Dichroism SpectroscopySecondary structure content, conformational stability.Assessment of protein folding and stability.

Structural Biology of Bg Iii Toxin

Elucidation of BG III Toxin's Tertiary and Quaternary Structure

The precise tertiary structure of this compound has not been individually determined and deposited in protein databases. However, its structure can be inferred from homologous type 1 sea anemone neurotoxins, which have been extensively studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com These toxins, including the closely related Bg II, typically adopt a compact, well-defined tertiary structure characterized by a β-defensin-like fold. This fold consists of a twisted, antiparallel, four-stranded β-sheet stabilized by a network of disulfide bonds. mdpi.com

Sea anemone neurotoxins like BG III are small peptides and typically function as monomers. nih.gov Therefore, their quaternary structure is generally considered to be monomeric, and there is no evidence to suggest that they form oligomeric complexes to exert their biological activity.

Identification of Key Structural Domains and Motifs

The structure of type 1 sea anemone neurotoxins, and by extension BG III, is not characterized by large, distinct domains but rather by key structural motifs that are critical for their function. The core motif is the β-defensin-like fold, which provides a stable scaffold. mdpi.comnih.gov

Within this scaffold, several key features are conserved:

Antiparallel β-sheet: This is the primary secondary structural element, forming a compact core. mdpi.com

Flexible Loops: Connecting the β-strands are several loops. One of the most functionally significant is a highly flexible loop that contains a conserved arginine residue (Arg14 in many related toxins), which plays a crucial role in the toxin's interaction with the sodium channel. researchgate.netresearchgate.net

Hydrophobic Patch: The surface of these toxins often displays a hydrophobic patch, which is believed to be part of the binding interface with the voltage-gated sodium channel. mdpi.com

These motifs collectively contribute to the toxin's ability to bind to receptor site 3 on the extracellular loop of domain IV of voltage-gated sodium channels, thereby slowing down the inactivation of the channel. mdpi.com

Structural FeatureDescriptionReference
Overall Fold β-defensin-like mdpi.com
Secondary Structure Twisted antiparallel four-stranded β-sheet mdpi.com
Key Loop Flexible loop often containing a critical Arginine residue researchgate.netresearchgate.net
Binding Surface Contains a hydrophobic patch for receptor interaction mdpi.com

Role of Disulfide Bonds in Structural Integrity and Functional Conformation

Disulfide bonds are a hallmark of sea anemone neurotoxins and are indispensable for their structural integrity and biological activity. This compound and its homologs typically contain three disulfide bridges that crosslink the polypeptide chain. mdpi.comnih.gov The cysteine pairing in type 1 and 2 sea anemone toxins generally follows a C1-C5, C2-C4, C3-C6 pattern (based on the position of the six conserved cysteine residues). nih.gov

The roles of these disulfide bonds are multifaceted:

Stabilization of the Tertiary Structure: The disulfide bridges are crucial for maintaining the compact, folded conformation of the toxin, particularly the β-defensin-like scaffold. This rigid structure is more resistant to proteolysis. nih.gov

Proper Folding: They guide the correct folding of the peptide into its biologically active conformation.

Orientation of Functional Residues: By constraining the peptide backbone, the disulfide bonds correctly orient the amino acid residues in the flexible loops and on the surface of the toxin that are critical for interacting with the sodium channel.

The disruption of these disulfide bonds leads to the loss of the toxin's three-dimensional structure and a concomitant loss of its neurotoxic activity.

Disulfide Bond Connectivity (Typical in related toxins)RoleReference
CysI - CysVStructural stabilization of the β-sheet core nih.gov
CysII - CysIVMaintaining the orientation of key binding loops nih.gov
CysIII - CysVIAnchoring the N- and C-terminal regions, contributing to the overall compact fold nih.gov

Structural Dynamics and Ligand-Induced Conformational Changes

While the core of sea anemone neurotoxins is structurally rigid due to the disulfide bonds, the loops connecting the β-strands exhibit a significant degree of flexibility. researchgate.net This conformational flexibility is thought to be important for the toxin's interaction with its target receptor.

Upon binding to the voltage-gated sodium channel, it is hypothesized that these flexible loops may undergo conformational changes to achieve an optimal fit with the receptor site. This "induced-fit" mechanism would allow for high-affinity and specific binding. However, detailed studies on the specific conformational changes of this compound upon binding to its receptor are currently lacking. The dynamic nature of these toxins is an area of active research, as understanding these subtle changes can aid in the design of novel therapeutics.

Comparative Structural Analysis with Related Toxins

The structure of this compound is best understood through comparison with other well-characterized toxins from sea anemones and even other venomous creatures like scorpions, which have convergently evolved to target the same receptor sites on ion channels.

Molecular and Cellular Mechanisms of Bg Iii Toxin Action

Receptor Binding and Interaction Dynamics

The initial step in the cellular action of BG III toxin involves binding to specific receptors on the host cell surface. This interaction is critical for mediating the toxin's effects and often dictates its target cell specificity.

Identification and Characterization of Primary Cellular Receptors

Voltage-gated sodium channels (NaV) are identified as primary cellular receptors for certain toxins, including those classified as "site-3 toxins" which are small polypeptide venoms from sources like scorpions, sea anemones, and spiders. These toxins bind with high specificity to the extracellular surface of voltage-gated Na channels. nih.gov This interaction near the S4 segment in domain IV of the channel disrupts normal fast inactivation, leading to a marked prolongation of action potentials in excitable tissues such as cardiac and skeletal muscle and nerve. nih.gov While the search results discuss "site-3 toxins" and their interaction with voltage-gated sodium channels, and one result mentions "Bg II and III, Bunodosoma granulifera" in a list related to voltage-gated sodium channels and marine toxins, direct detailed characterization of this compound's binding to specific voltage-gated sodium channel subtypes is not extensively detailed in the provided snippets. nih.gov However, the general mechanism for site-3 toxins involves interaction with the voltage-sensor domain (VSD) in domain IV of the channel. researchgate.net

Other toxins utilize different receptors. For example, Clostridium perfringens iota-toxin's binding protein (Ib) recognizes the lipolysis-stimulated lipoprotein receptor (LSR) on the plasma membrane. mdpi.com Anthrax toxin's protective antigen (PA) binds to tumor endothelial marker 8 (TEM8, anthrax toxin receptor 1) or capillary morphogenesis gene 2 (CMG2, anthrax toxin receptor 2). mdpi.com These examples highlight the diversity of primary cellular receptors targeted by bacterial toxins.

Molecular Determinants of Toxin-Receptor Specificity and Affinity

The specificity and affinity of toxin-receptor interactions are determined by specific molecular features on both the toxin and the receptor. For toxins targeting voltage-gated sodium channels, binding sites have been identified on the extracellular surface. Site 3 toxins, for instance, interact with residues in the extracellular loop between S3 and S4 in domain IV of the channel. nih.gov Experiments with modified toxins and mutant alpha-subunits of NaV1.2 channels have identified specific acidic residues as being required for binding of certain scorpion and sea anemone toxins, although the extent may vary between toxin groups. physiology.org The amino acid at position 374 in rat NaV1.5 and the analogous position in rat NaV1.2 can influence isoform-specific toxin block and gating properties by guanidinium (B1211019) toxins like saxitoxin (B1146349) (STX) and tetrodotoxin (B1210768) (TTX). mdpi.com

For other toxins, different molecular determinants are involved. The C-terminal combined repetitive oligopeptides (CROPs) domain of Clostridioides difficile toxins contributes to binding to cell surface receptors. mdpi.com The binding protein of binary toxins, such as Clostridium perfringens iota-toxin and Clostridium botulinum C2 toxin, exhibits distinct domains responsible for catalytic protein binding, oligomerization, pore formation, and receptor binding. mdpi.com

Specific amino acid residues within receptors also play crucial roles in toxin binding affinity and specificity. For example, the second lumenal domain of LAPTM4A is critical for its function as a co-factor for A4GALT, an enzyme involved in the biosynthesis of Gb3, a receptor for Shiga toxins. mdpi.com

Role of Lipid Components in Membrane Association

Lipid components of the cell membrane play a significant role in the association and function of various toxins. Lipid rafts, specialized microdomains within the plasma membrane, are frequently involved in toxin binding and entry. Clostridium perfringens iota-toxin's binding protein (Ib) oligomerizes into heptameric structures on lipid raft domains after binding to its receptor LSR. mdpi.com This oligomerization on lipid rafts is crucial for mediating the entry of the catalytic protein (Ia) into the cytoplasm. mdpi.com

Cholera toxin B-subunit (CT-B) is a well-studied example of a raft-associated protein. It binds to ganglioside GM1, a lipid receptor found in lipid rafts. acs.org, plos.org The multivalent binding of CT-B to GM1 can reorganize membrane structure by cross-linking lipid rafts. acs.org

Some bacterial toxins utilize specific membrane localization domains that interact with negatively charged phospholipids. A conserved four-helical bundle membrane localization domain (4HBM) found in clostridial glucosylating toxins, MARTX toxins, and Pasteurella multocida-like toxins mediates plasma membrane association by binding to negatively charged phospholipids. nih.gov, biorxiv.org This association requires a basic-hydrophobic motif within the toxin. nih.gov, biorxiv.org

Data Table: Examples of Toxin-Receptor and Lipid Interactions

Toxin Type / ComponentPrimary ReceptorKey Lipid Component InvolvedMechanism Highlighted
Site-3 Toxins (e.g., from sea anemones)Voltage-Gated Sodium Channels (NaV)Not explicitly detailed in provided text for direct binding, but membrane environment is crucial for channel function.Binding to extracellular surface, disrupts fast inactivation. nih.gov
Clostridium perfringens Iota-toxin (Ib)Lipolysis-stimulated lipoprotein receptor (LSR)Lipid RaftsOligomerization on lipid rafts, mediates entry of catalytic subunit. mdpi.com
Cholera Toxin B-subunit (CT-B)Ganglioside GM1Lipid RaftsBinding and cross-linking of lipid rafts. acs.org, plos.org
Certain Bacterial Toxins (e.g., Clostridial glucosylating toxins)Not always a specific protein receptor for initial membrane associationNegatively Charged PhospholipidsInteraction via basic-hydrophobic motif for plasma membrane targeting. nih.gov, biorxiv.org

Cellular Entry Pathways and Intracellular Trafficking

Following receptor binding, toxins employ various strategies to enter the host cell and reach their intracellular targets.

Receptor-Mediated Endocytosis Mechanisms

Receptor-mediated endocytosis is a common pathway utilized by many bacterial toxins to gain entry into mammalian cells. frontiersin.org, mdpi.com, mdpi.com This process involves the toxin binding to a specific cell surface receptor, followed by the invagination of the plasma membrane and the formation of endocytic vesicles containing the toxin-receptor complex. biomolther.org, frontiersin.org The specific endocytic route can depend on the nature of the receptor. rupress.org

Clathrin-mediated endocytosis is one well-characterized pathway. Diphtheria toxin, for example, appears to enter cells exclusively via clathrin-coated pits and vesicles. rupress.org Overexpression of mutant dynamin, which prevents clathrin-dependent endocytosis, can protect cells from intoxication by toxins that use this route. rupress.org

Some toxins can utilize both clathrin-dependent and clathrin-independent endocytosis pathways. rupress.org Clostridium perfringens iota-toxin, for instance, enters cells via a membrane repair pathway that includes a clathrin-independent and Rho-dependent endocytosis mechanism after binding to LSR and oligomerizing in lipid rafts. mdpi.com

Anthrax toxin also utilizes receptor-mediated endocytosis, with its protective antigen (PA) binding to specific receptors (TEM8 or CMG2) and orchestrating the assembly and internalization of the toxin complexes. annualreviews.org, pnas.org Endocytosis of anthrax toxin is mediated by clathrin, actin, and unconventional adaptors. mdpi.com

Translocation of Active Components Across Cellular Membranes

Once internalized within endosomes, toxins must translocate their active components across the endosomal membrane to reach the cytosol or other intracellular compartments where they exert their effects. The mechanism of translocation varies depending on the toxin.

For some toxins, translocation from endosomes is pH-dependent. Acidification of the endosomes triggers conformational changes in the toxin, facilitating the insertion of hydrophobic regions into the endosomal membrane and the formation of a pore or channel through which the catalytic subunit can pass. frontiersin.org, nih.gov Diphtheria toxin translocation, for example, depends crucially on the low pH of the endosomal compartment. nih.gov

Other toxins undergo retrograde transport through the secretory pathway to reach the endoplasmic reticulum (ER), from where their enzymatic subunits are translocated into the cytosol. frontiersin.org, nih.gov Toxins like Pseudomonas exotoxin (PE), Shiga toxin (ST), and ricin follow this pathway. frontiersin.org, nih.gov Translocation from the ER to the cytosol may utilize the host ER-associated protein degradation (ERAD) machinery. mdpi.com

The translocation process often requires the partial unfolding of the toxin's active subunit to fit through a membrane channel or pore. frontiersin.org, nih.gov Disulfide bonds within the toxin or its receptor can play a role in this process. plos.org, mdpi.com For example, the A1 part of Shiga toxin crosses the ER membrane and enters the cytoplasm after a disulfide bond connecting the A1 and A2 parts is reduced in the ER lumen. mdpi.com

Data Table: Cellular Entry and Translocation Pathways

Toxin Type / ComponentEntry PathwayTranslocation MechanismIntracellular Destination of Active Component
Diphtheria ToxinReceptor-mediated endocytosis (clathrin-dependent) rupress.org, frontiersin.orgpH-dependent translocation from endosome frontiersin.org, nih.govCytosol frontiersin.org
Clostridium perfringens Iota-toxinReceptor-mediated endocytosis (clathrin-independent, Rho-dependent) mdpi.comTranslocation from early endosomes mdpi.comCytosol mdpi.com
Anthrax ToxinReceptor-mediated endocytosis (clathrin, actin, unconventional adaptors) annualreviews.org, pnas.org, mdpi.comPore formation in endosomal membrane, promotes translocation of LF and EF annualreviews.orgCytosol annualreviews.org
Shiga ToxinReceptor binding, endocytosis (clathrin-dependent or -independent) mdpi.com, semanticscholar.orgRetrograde transport to ER, translocation from ER via ERAD machinery mdpi.comCytosol mdpi.com
RicinReceptor binding, endocytosis (clathrin-dependent and -independent) rupress.orgRetrograde transport to ER, translocation from ER frontiersin.org, nih.govCytosol frontiersin.org

Pore Formation Mechanisms

While some toxins, particularly bacterial toxins, exert their effects by forming pores in cellular membranes, the primary mechanism described for sea anemone toxins like this compound involves modulating the function of existing ion channels rather than forming novel pores. ontosight.ainih.gov Pore-forming proteins (PFPs) typically transition from soluble monomers to membrane-embedded oligomeric complexes, leading to membrane permeabilization. mdpi.commdpi.comnih.gov This can result in uncontrolled ion efflux and dissipation of the protonmotive force. nih.gov However, this compound is characterized by its interaction with voltage-gated sodium channels, influencing their gating mechanisms. ontosight.ai

Bacterial pore-forming toxins, for example, are a large class of toxins that disrupt the cell membrane by forming pores, which can lead to cell death by osmotic shock. mdpi.comnih.govnih.govnih.gov These toxins often involve the assembly of soluble monomers into oligomeric structures on the target membrane before insertion. mdpi.commdpi.comnih.gov Based on their structure, PFPs can be classified as α-PFPs or β-PFPs, depending on whether the pore walls are formed by α-helices or β-sheets. mdpi.com

Enzymatic Activities and Intracellular Substrate Modification (if applicable)

Based on the available information, this compound, as a sea anemone toxin targeting voltage-gated sodium channels, is not primarily characterized by enzymatic activity or intracellular substrate modification. ontosight.ai Sea anemone toxins are generally known for their ability to bind to and modulate the function of ion channels. ontosight.ainih.govmdpi.com

In contrast, many bacterial toxins exert their effects through enzymatic activities once inside the host cell. nih.govmdpi.com These can include activities such as ADP-ribosyltransferase activity, which modifies cellular proteins like actin, inhibiting their function. mdpi.comnih.gov For instance, Clostridium botulinum produces binary toxins with a light chain possessing mono(ADP-ribosyl)ating activity. mdpi.comnih.gov This enzymatic activity can be characterized by factors such as pH optimum and sensitivity to inhibitors. nih.gov Other toxins, like diphtheria toxin, also function through enzymatic modification of intracellular targets, leading to the inhibition of protein synthesis. nih.gov

Modulation of Cellular Processes and Signaling Pathways

This compound modulates cellular processes primarily through its interaction with voltage-gated sodium channels, impacting the electrical excitability of cells. ontosight.ai This interaction affects ion flow across the cell membrane, which in turn influences various downstream cellular events.

Perturbation of Ion Homeostasis and Action Potential Generation

This compound's primary mechanism involves the inhibition of sodium influx into cells by interacting with voltage-gated sodium channels. ontosight.ai These channels are essential for the rapid depolarization phase of the action potential in excitable cells such as neurons and muscle cells. ontosight.ainih.govmdpi.comexpasy.org By inhibiting sodium influx, this compound affects the generation and propagation of action potentials. ontosight.ai

Voltage-gated sodium channels consist of a pore-forming α-subunit and auxiliary β-subunits. mdpi.comexpasy.org The α-subunit contains four homologous domains, each with six transmembrane segments. mdpi.comexpasy.org The S4 segments within each domain act as voltage sensors, undergoing conformational changes upon membrane depolarization to open the channel pore. mdpi.comexpasy.org The intracellular loop connecting domains III and IV serves as a fast inactivation gate, occluding the pore during sustained depolarization. nih.govmdpi.com

Sea anemone toxins, including some that bind to site 3 on voltage-gated sodium channels, can slow or inhibit the inactivation process of these channels. mdpi.comexpasy.orgacs.org This effect can lead to a prolonged influx of sodium ions, affecting membrane potential and action potential duration. acs.org The perturbation of ion homeostasis, particularly the disruption of intracellular ion gradients, can have significant consequences for cell function and survival. nih.govnih.govmdpi.com

Interference with Signal Transduction Cascades

While the direct interference of this compound with specific intracellular signal transduction cascades beyond its effects on ion flux is not explicitly detailed in the provided information, toxins that perturb ion homeostasis or interact with membrane receptors can indirectly influence various signaling pathways. nih.govphysiology.org

Many toxins target cell surface receptors, initiating cascades of biochemical events that can be perturbed by the toxin's action. nih.govnih.gov This can involve interactions with ligand-gated ionotropic receptors, G protein-coupled receptors, or tyrosine kinase receptors. nih.gov For example, some bacterial toxins modify Gα subunits, interfering with signaling pathways involving adenylyl cyclase and cAMP. colorado.edu

Perturbations in intracellular ion concentrations, such as calcium levels, triggered by pore formation or modulation of ion channels, can activate downstream signaling pathways, including those involved in programmed cell death or inflammation. nih.govmdpi.comdovepress.com

Induction of Specific Cellular Responses (e.g., membrane depolarization, altered excitability)

The primary cellular responses induced by this compound stem from its modulation of voltage-gated sodium channels. By inhibiting sodium influx, the toxin directly impacts membrane potential and cellular excitability. ontosight.ai

In excitable cells, the controlled influx of sodium ions through voltage-gated channels is responsible for membrane depolarization and the initiation of action potentials. nih.govmdpi.comexpasy.org Inhibition of this influx by this compound would counteract depolarization and reduce the ability of the cell to generate action potentials, thereby altering its excitability. ontosight.ai

Conversely, toxins that slow or inhibit sodium channel inactivation can lead to prolonged membrane depolarization and increased excitability, potentially causing repetitive firing or prolonged action potentials. acs.orgmdpi.com Altered excitability of neurons and muscle cells is associated with various physiological dysfunctions. frontiersin.orgeinj.org

Biological Activity and Physiological Effects of Bg Iii Toxin in Model Systems

In vitro Electrophysiological Studies on Excitable Cells

Electrophysiological studies using the whole-cell patch-clamp technique have characterized the effects of BG III toxin on neuronal sodium currents. Experiments conducted on neurons from dorsal root ganglia of Wistar rats in primary culture demonstrated that this compound affects tetrodotoxin-sensitive (TTX-S) sodium currents. nih.govgoogle.com These studies showed that this compound produced a concentration-dependent slowing of the inactivation of the TTX-S sodium current. google.com

Comparative studies with other toxins, such as BgII (a sea anemone peptide with a sequence almost identical to BG III, differing by a single amino acid) and Anemonia sulcata toxin II (ATX-II), have provided insights into the relative potency of BG III. google.com In decreasing the inactivation time constant (tau(h)) of the sodium current in dorsal root ganglion neurons, BgII was found to be approximately 2.9 times more potent than BG III. google.com ATX-II was also more potent than BG III, with BgII being 2.3 times more potent than ATX-II. google.com

The action of this compound on sodium channels has also been shown to be voltage-dependent, exhibiting significant effects at voltages below -10 mV. google.com Neither BG II nor BG III demonstrated significant effects on TTX-resistant (TTX-R) sodium currents in these studies. google.com

The following table summarizes the IC50 values for the slowing of TTX-S sodium current inactivation by BG II, BG III, and ATX-II in rat dorsal root ganglion neurons:

ToxinIC50 (µM)
BgII4.1 ± 1.2
BgIII11.9 ± 1.4
ATX-II9.6 ± 1.2

These findings suggest that BG II and BG III influence voltage-gated sodium channels in a manner similar to other sea anemone toxins and alpha-scorpion toxins. google.com

Assessment of Cellular and Tissue Responses in Organotypic Cultures and Cell Lines

Research involving this compound has utilized neurons in primary culture for electrophysiological characterization, as discussed in Section 6.1. nih.govgoogle.com While primary cultures are a type of cell culture, the focus of the available research is on the specific electrophysiological effects on sodium currents. Information regarding broader cellular or tissue responses, such as morphological changes, viability, or other functional assessments in organotypic cultures or a variety of cell lines specifically for this compound alone, is not detailed in the provided search results.

Investigation of Systemic Effects in Non-Human Organismal Models

This compound is recognized as a Cysteine Rich Insecticidal Peptide (CRIP). google.comgoogle.com Patent literature indicates its inclusion in combinations with other insecticidal agents for the control of insects, suggesting potential systemic effects in non-human organismal models when used in such formulations. google.comgoogle.com However, detailed research findings specifically investigating the systemic effects of this compound applied alone in non-human organismal models are not present within the scope of the provided information. The available data primarily pertains to its activity on ion channels at a cellular level or its use in insecticidal combinations.

Structure-Activity Relationship Studies for Biological Potency

Structure-activity relationship studies for this compound are informed by its chemical structure, which includes a specific amino acid sequence and disulfide bond pattern. nih.gov These structural features are understood to contribute to the toxin's stability and functionality. nih.gov Comparisons with closely related toxins, such as BgII, which differs by only a single amino acid, provide direct insights into how minor structural variations can impact biological potency. google.com As noted in electrophysiological studies, BgII demonstrates higher potency than BG III in slowing the inactivation of TTX-S sodium currents, highlighting the significance of even a single amino acid difference in determining the level of activity. google.com The disulfide bonds are also considered to play a significant role in the insecticidal nature of CRIPs, including BG III, by influencing their folding and three-dimensional structure. google.com The classification of BG III within a group of sea anemone toxins and alpha-scorpion toxins that affect voltage-gated sodium channels also implies shared structural motifs or mechanisms of action contributing to their biological effects. google.com

Advanced Analytical Methodologies for Bg Iii Toxin Research

Functional Bioassays for Activity Quantification (e.g., cell-based assays, voltage-clamp assays)

Functional bioassays are indispensable for quantifying the biological activity of toxins. These assays measure the effect of a toxin on living systems, providing a direct assessment of its potency. Cell-based assays, utilizing cultured cells, are a common type of functional bioassay used in toxin research. These assays can recapitulate key steps of toxin activity, such as binding, endocytosis, translocation, and cleavage of target proteins. mdpi.comnih.gov For instance, neuronal cell-based assays have been used for decades in botulinum neurotoxin (BoNT) research and can reach sensitivity similar to traditional in vivo methods. mdpi.comnih.gov They offer the potential to assess neutralizing antibodies and can be scaled up. mdpi.com

Electrophysiological techniques, such as voltage-clamp assays, are powerful tools for studying toxins that target ion channels or receptors, like those found in venoms. researchgate.netnih.gov These methods allow researchers to measure changes in membrane potential or ion flow induced by the toxin, providing detailed information about its mechanism of action at the cellular level. Patch-clamp recording, a variant of voltage-clamp, allows for the recording of currents through single ion channels. researchgate.net While traditional electrophysiological methods can be laborious and low-throughput, automated patch-clamping has been developed to increase the speed of analysis. nih.gov Cell-based assays using membrane potential dyes can also report receptor activation without the need for specialized electrophysiology equipment, offering a more accessible approach for some applications. nih.gov

Functional bioassays are critical for determining the specific toxicity or potency of a toxin preparation. nih.gov For pharmaceutical applications of toxins, assays that consider all biological steps of intoxication are required for potency determination. nih.gov Both cell-based assays and traditional in vivo methods fulfill this requirement. nih.gov

Immunochemical Detection Techniques (e.g., ELISA, Western Blot)

Immunochemical techniques leverage the specific binding of antibodies to detect and quantify toxins. Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blot are widely used methods in this category. ELISA is a highly sensitive and specific enzyme immunoassay that can detect and quantify antigens or antibodies in complex biological samples, often at nanomolar concentrations. nih.govthermofisher.com It is relatively simple to perform and suitable for screening many samples simultaneously. thermofisher.com Different formats of ELISA exist, including direct and indirect ELISA. thermofisher.com ELISA has been employed for the detection of various toxins, including botulinum toxins and staphylococcal enterotoxins. nih.govnih.govjfda-online.com While sensitive, ELISA may be prone to false positive or negative results and does not provide comprehensive information about the target protein beyond its presence and quantity. thermofisher.com

Western Blot, also known as immunoblotting, is a technique used to detect and quantify target proteins within a complex mixture. nih.govthermofisher.com Proteins are first separated by gel electrophoresis based on their molecular weight and then transferred to a membrane. thermofisher.com Antibodies are then used to probe for the specific toxin protein. nih.govthermofisher.com Western Blot is often used to confirm results obtained from ELISA or other assays due to its ability to provide information about the size and relative abundance of the target protein. thermofisher.com It is a valuable assay for protein characterization and studying protein-protein interactions. thermofisher.com Both ELISA and Western Blot are fundamental techniques for the detection and quantification of proteins in various matrices. nih.gov

Mass Spectrometry-Based Approaches for Characterization and Detection (e.g., LC-MS/MS, proteomics)

Mass spectrometry (MS)-based approaches, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the characterization, detection, and quantification of toxins. nih.govresearchgate.netresearchgate.netmdpi.com LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.govtandfonline.com This allows for the identification and quantification of toxins even in complex matrices. nih.govresearchgate.netmdpi.com LC-MS/MS is considered a predominant analytical technique for the determination of various toxins, including mycotoxins and Alternaria toxins. researchgate.netmdpi.commdpi.com

Proteomics, the large-scale study of proteins, often utilizes LC-MS/MS to identify and quantify proteins in a sample. nih.govtandfonline.comfrontiersin.org In toxin research, proteomic methods can be used to identify toxins based on their peptide sequences obtained through tandem MS. nih.govmdpi.com This approach can provide high sequence coverage, which is critical for differentiating closely related toxin variants. mdpi.com Mass spectrometry can provide fast, sensitive, and specific analysis in a single technique and is suitable for a range of analytes, from small molecules to large biomolecules. nih.gov Targeted MS methods, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), offer advantages over immunoassays by directly confirming the molecular identity of the toxin. nih.gov

Data from LC-MS/MS analyses can include retention times, mass-to-charge ratios (m/z) of parent ions, and fragmentation patterns (MS/MS spectra), which are used to identify and confirm the presence of specific toxins. tandfonline.commdpi.comcanada.ca Quantification is typically achieved by comparing the signal intensity of the toxin to that of a known standard, often using isotopically labeled internal standards for increased accuracy. mdpi.commdpi.comcanada.ca

Nucleic Acid-Based Methods for Toxin Gene Analysis (e.g., PCR, sequencing)

Nucleic acid-based methods focus on the detection and analysis of the genes responsible for toxin production. The Polymerase Chain Reaction (PCR) is a widely used technique for amplifying specific DNA sequences, allowing for the detection of toxin genes even when present at low कॉपी numbers. nih.govdiva-portal.org PCR-based assays can be designed to target specific toxin genes, providing a sensitive method for identifying toxin-producing organisms or the potential for toxin production. nih.govscielo.br Different PCR formats, such as multiplex PCR, can simultaneously detect multiple toxin genes. scielo.br

DNA sequencing is used to determine the exact order of nucleotides in a toxin gene. diva-portal.orgwikipedia.org Sequencing provides detailed genetic information that can be used to identify specific toxin variants, study genetic diversity, and understand the evolutionary relationships between toxins. mdpi.comwikipedia.org Comparing sequenced toxin genes to databases of known sequences allows for accurate identification and characterization. scielo.br While PCR confirms the presence of a gene, sequencing provides the specific genetic code, which can be crucial for understanding toxin structure and function, as well as for tracing the origin of toxin contamination. mdpi.comwikipedia.org Nucleic acid-based methods are valuable for rapid preliminary screening and for investigating the genetic potential for toxin production. nih.gov

High-Resolution Structural Determination Methods (e.g., NMR spectroscopy, X-ray crystallography, cryo-electron microscopy)

Understanding the three-dimensional structure of BG III toxin at high resolution is crucial for elucidating its mechanism of action and for the rational design of countermeasures or inhibitors. High-resolution structural determination methods include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and cryo-electron microscopy (cryo-EM). researchgate.netnanoimagingservices.compeakproteins.com

X-ray crystallography has historically been the dominant technique for determining the atomic structures of biological macromolecules. researchgate.netnanoimagingservices.compeakproteins.com It requires the growth of high-quality crystals of the toxin. researchgate.net When X-rays are diffracted by the crystal, the resulting pattern is used to computationally reconstruct the electron density map, from which an atomic model of the toxin is built. peakproteins.com X-ray crystallography provides highly detailed structural information, but obtaining suitable crystals can be challenging, particularly for some types of proteins. researchgate.net

NMR spectroscopy is another powerful technique for determining the structures of molecules, particularly in solution. researchgate.netpeakproteins.comnih.gov NMR can provide insights into the dynamics and interactions of macromolecules, which is information not always readily available from crystallography. peakproteins.comnih.gov However, traditional solution NMR is typically limited to smaller proteins or peptides. researchgate.netnih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a transformative technology in structural biology, particularly for larger or more dynamic molecules and complexes that are difficult to crystallize. researchgate.netnanoimagingservices.compeakproteins.com In cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, and images are captured using an electron microscope. peakproteins.com Computational methods are then used to reconstruct a high-resolution 3D structure from thousands of 2D images of individual particles. nanoimagingservices.compeakproteins.com Cryo-EM is increasingly used to visualize the structures of macromolecular complexes and membrane proteins, offering unparalleled insights into their architecture and function. nanoimagingservices.comcreative-biostructure.com

Evolutionary and Phylogenetic Analysis of Bg Iii Toxin

Comparative Genomics and Toxin Gene Evolution

Comparative genomics has been instrumental in unraveling the evolutionary history of toxin genes in sea anemones. Studies comparing the toxin gene families across diverse sea anemone species have identified a wide range of candidate toxins. For instance, analysis of six new sea anemone transcriptomes revealed 12-40 candidate toxins across 16 identified toxin families. biorxiv.org A comparative evolutionary analysis of seven understudied toxin families in these transcriptomes provided further insights. biorxiv.org

Gene duplication is recognized as a major force driving evolutionary innovation, including the generation of new animal toxins through the duplication of physiological protein-encoding genes and their subsequent recruitment into venom. nih.gov Comparative genomics studies in the model sea anemone Nematostella vectensis have shown that members of the Membrane Attack Complex and Perforin Family (MAC) have been recruited into venom-injecting cells (cnidocytes), suggesting an ancestral MAC was a cnidocyte-expressed toxin. nih.gov Furthermore, N. vectensis-specific duplications of MAC members have led to their reverse recruitment into endomesodermal cells, acquiring non-venomous functions related to development. nih.gov

Analysis of the N. vectensis genome has revealed that toxin gene families are often clustered in specific genomic regions. oup.com For example, genes encoding the neurotoxin Nv1 in N. vectensis are clustered in a highly repetitive region. oup.com Comparative analysis with other anemone species like Anemonia viridis and Actinia equina indicates higher similarity among toxin genes within a species compared to the similarity between species, suggesting a concerted evolution of these genes. oup.com This pattern of intraspecies conservation implies that sea anemone type I toxin genes, and potentially other types like Type III, have evolved in a concerted manner. oup.com

Comparative genomic approaches have also been used to investigate the genetic bases of adaptation, such as the mutualism between clownfish and sea anemones, where clownfish have evolved mechanisms to counteract sea anemone toxins. frontiersin.org This involves identifying genes under positive selection linked to the adaptation to different sea anemone hosts. frontiersin.org

Phylogenetic Relationships within Sea Anemone Toxin Families

Sea anemone toxins are typically classified based on their activity, amino acid sequence similarity, and disulfide bridge patterns. nih.gov Neurotoxins, which interfere with nerve impulse transmission by modifying ion channels, are among the best-characterized sea anemone venom components. nih.gov Type I, II, and III sea anemone toxins are short peptides known to affect voltage-gated sodium channels. researchgate.net While Type I and Type II toxins share structural and functional similarities, Type III sodium channel toxins, also referred to as Short III, are distinct peptides. nih.govbiorxiv.org

Phylogenetic reconstructions have provided insights into the evolutionary relationships between different sea anemone toxin types. Bayesian and maximum-likelihood phylogenetic analyses have placed Type III potassium channel toxins (KTxs) in the same clade as Type I sodium channel toxins (NaTxs), suggesting a common evolutionary origin for these two types. oup.com Although Type I and Type II NaTxs tend to be constrained by negative selection, Type III KTxs appear to have evolved rapidly with evidence of positive selection. oup.com

The distribution of Type I and Type II toxins appears to be related to the taxonomic position of sea anemones, with members of the family Actiniidae primarily containing Type I toxins, while Stichodactylidae can contain either or both. nih.gov Anemonia viridis is noted as one of the few species producing both Type I and Type III neurotoxins. researchgate.net Phylogenetic analysis of actinoporins, another family of sea anemone pore-forming toxins, shows clustering consistent with the division of sea anemones into superfamilies and families. mdpi.com

Data from phylogenetic studies highlight the complex evolutionary landscape of sea anemone toxins, with different toxin families and types exhibiting distinct evolutionary patterns and relationships.

Toxin Type/FamilyTarget Channel(s)Evolutionary Pattern(s) Suggested
Type I Sodium Channel ToxinsVoltage-gated sodium channelsConcerted evolution, Negative selection
Type II Sodium Channel ToxinsVoltage-gated sodium channelsNegative selection
Type III Sodium Channel ToxinsVoltage-gated sodium channelsDistinct from Type I/II, Short peptides
Type III Potassium Channel ToxinsVoltage-gated potassium channelsRapid evolution, Positive selection, Common origin with Type I NaTxs oup.com
Phospholipase A2Phospholipase A2Ubiquitously distributed
ActinoporinsPore-formingClustering consistent with taxonomy mdpi.com

Adaptive Radiation and Functional Diversification of Toxin Genes

The diverse ecological roles of sea anemone venoms, including prey capture, defense, and competition, have driven the adaptive radiation and functional diversification of toxin genes. nih.gov The acquisition of resistance in prey is thought to counteracted by diversifying selection acting on toxin genes in the predator, leading to highly diverse venoms. nih.gov

Gene duplication followed by diversification is a key mechanism driving the evolution of novel toxin functions. In Nematostella vectensis, gene duplications have led to highly divergent toxins with different temporal and spatial expression patterns and functions against prey and predators. oup.com For example, Nv1 is a major component of adult venom, while Nv4 and Nv5 are produced during early developmental stages and likely play a protective role. oup.com

The evolution of toxins with novel pharmacological properties can be facilitated by the accumulation of variations on the molecular surface of the toxin. oup.com This altered surface biochemistry can lead to neofunctionalization and assist in immunological evasion. oup.com

Studies on specific toxin families, such as the κ-actitoxin-Ate1a, highlight how gene duplication events can lead to multi-domain precursor proteins yielding multiple identical mature peptides. uq.edu.au Despite ancient evolutionary histories, some toxin gene families exhibit remarkable sequence conservation in mature peptide domains, potentially due to mechanisms like intra-gene concerted evolution. uq.edu.au This suggests diverse evolutionary strategies contribute to the functional diversification of sea anemone toxins.

Molecular Mechanisms of Toxin Evolution and Resistance

Several molecular mechanisms underpin the evolution of sea anemone toxins. Gene duplication provides the raw material for new toxin genes, which can then undergo diversification through processes like neofunctionalization, subfunctionalization, or pseudogenization. nih.govoup.com

Concerted evolution, a process where gene family members evolve together, has been observed in sea anemone toxin genes, particularly in Type I sodium channel toxins. oup.comoup.com This mechanism can lead to extreme conservation at the nucleotide level within a species. oup.com However, some toxin paralogs may escape concerted evolution and evolve under positive selection, leading to increased sequence diversity. oup.com

Positive Darwinian selection plays a crucial role in the adaptation of toxins to new targets or in overcoming prey resistance. Evidence of positive selection has been found in certain sea anemone toxin genes, including Type III potassium channel toxins. oup.comoup.com This selective pressure favors mutations that enhance the toxin's efficacy.

Reverse recruitment, where toxin genes are co-opted for non-venomous functions, has also been observed, as demonstrated by the MAC family members in Nematostella vectensis being recruited into developmental processes. nih.gov

At the molecular level, the acquisition of resistance to sea anemone toxins in other organisms, such as clownfish, involves the evolution of specific characteristics to counteract these toxins. frontiersin.org This can involve changes in the target ion channels or other cellular mechanisms that interact with the toxins. Comparative genomic studies in clownfish have identified genes under positive selection that may be linked to their adaptation to different sea anemone hosts and their toxins. frontiersin.org

The complex interplay of gene duplication, concerted evolution, positive and negative selection, and recruitment events shapes the molecular diversity and functional landscape of sea anemone toxins, including those classified as Type III.

Applications of Bg Iii Toxin As a Research Tool

Molecular Probes for Ion Channel and Receptor Research

BG III toxin serves as a highly specific molecular probe for studying the structure and function of voltage-gated sodium channels (Nav). These channels are crucial for the generation and propagation of action potentials in excitable cells. BgIII exerts its effect by binding to site 3 of the sodium channel, which is located on the extracellular loop connecting segments S3 and S4 of domain IV. This binding slows the inactivation of the sodium current, effectively prolonging the depolarization phase of the action potential.

The specificity of BgIII for sodium channels allows researchers to isolate and characterize the function of these channels in different tissues and cell types. For instance, studies have utilized BgIII to probe the properties of sodium channels in cardiac and neuronal tissues. By observing the effects of BgIII on the electrophysiological properties of these cells, researchers can gain insights into the specific roles of different sodium channel isoforms in physiological and pathological conditions.

One of the key advantages of using toxins like BgIII as molecular probes is their high affinity and selectivity for their targets. This allows for the precise modulation of channel activity, which is essential for detailed biophysical studies. The interaction of BgIII with sodium channels has been characterized in various experimental systems, including rat ventricular myocytes and dorsal root ganglion neurons, as well as cloned human cardiac sodium channels (hH1) expressed in Xenopus oocytes nih.govscispace.com. These studies have provided valuable data on the kinetics of sodium channel gating and the molecular determinants of toxin binding.

Target ChannelExperimental SystemObserved Effect of BgIIIEC50/IC50
Tetrodotoxin-sensitive (TTX-S) Na+ channelsRat dorsal root ganglion neuronsSlowing of current inactivationIC50 = 11.9 ± 1.4 µM
Cardiac Na+ channelsRat ventricular stripsProlongation of action potentialEC50 = 660 nM
Cardiac Na+ channelsRat cardiomyocytesSlowing of rapid inactivationEC50 = 78 nM
Cloned human cardiac Na+ channels (hH1)Xenopus oocytesMarked slowing of inactivation-
Insect Na+ channels (para)Xenopus oocytesHigh efficacy in slowing inactivation-

Tools for Investigating Neurophysiological Processes

In the field of neurophysiology, this compound is a valuable tool for investigating the role of sodium channels in neuronal excitability and signaling. By selectively modulating the inactivation of sodium channels, BgIII allows researchers to study the contribution of these channels to the shape and duration of action potentials in neurons.

Research on rat dorsal root ganglion (DRG) neurons has demonstrated that BgIII produces a concentration-dependent slowing of the tetrodotoxin-sensitive (TTX-S) sodium current inactivation, with no significant effect on the tetrodotoxin-resistant (TTX-R) current. This selectivity allows for the dissection of the roles of different sodium channel subtypes in sensory neuron function. The action of BgIII was also found to be voltage-dependent, with more pronounced effects at more negative membrane potentials. These findings suggest that BgIII can be used to probe the voltage-dependent gating mechanisms of neuronal sodium channels.

The ability of BgIII to prolong the action potential provides a mechanism to study the downstream consequences of enhanced neuronal excitability, such as neurotransmitter release and synaptic plasticity. While direct studies on these downstream effects using BgIII are not extensively documented, its well-characterized action on sodium channels makes it a suitable tool for such investigations. The comparison of BgIII with other sea anemone toxins, such as BgII and ATX-II, has further refined our understanding of the subtle differences in the modulation of neuronal sodium channels by these toxins.

Utilization in Cellular Pathway Dissection and Biological Research

The primary application of this compound in cellular and biological research is the dissection of pathways involving cellular excitability. By specifically targeting and modulating voltage-gated sodium channels, BgIII allows researchers to investigate the role of these channels in a variety of physiological processes. The influx of sodium ions through these channels is a critical event that initiates a cascade of downstream cellular responses.

For example, in cardiac muscle, the prolonged sodium influx induced by BgIII leads to a longer action potential duration, which can have significant effects on heart rate and contractility nih.govscispace.com. By studying these effects in a controlled experimental setting, researchers can dissect the cellular pathways that link sodium channel activity to cardiac function. This can provide insights into the mechanisms of cardiac arrhythmias and other heart conditions.

In the context of the nervous system, the modulation of sodium channels by BgIII can be used to study the role of neuronal firing patterns in information processing. Changes in the shape and duration of action potentials can affect the timing and amount of neurotransmitter release at the synapse, thereby influencing neural circuit activity. While specific studies using BgIII to trace entire cellular signaling pathways are limited, its utility lies in its ability to initiate a specific and well-defined perturbation at the level of the ion channel, allowing for the investigation of its physiological consequences.

Furthermore, the high potency and selectivity of BgIII for insect sodium channels have opened up avenues for its use in entomological research. It can be used to study the function of sodium channels in insects and to screen for new insecticides that target these channels.

Contributions to Fundamental Understanding of Toxinology and Protein Engineering

The study of this compound has made significant contributions to the field of toxinology, particularly in understanding the structure-function relationships of sea anemone toxins. BgIII is a polypeptide of 48 amino acids with three disulfide bridges. Its amino acid sequence is remarkably similar to that of another toxin from the same anemone, BgII, differing by only a single amino acid at position 16 (Asp in BgIII vs. Asn in BgII).

Despite this minor difference, BgII is significantly more potent than BgIII in its effects on both cardiac and neuronal sodium channels nih.govscispace.com. This observation has been crucial in highlighting the importance of this specific amino acid residue for the biological activity of these toxins. Such comparative studies provide valuable insights into the molecular interactions between the toxin and the ion channel, helping to map the binding site and identify key residues involved in toxin potency. This contributes to a deeper understanding of the evolution of toxin function and the principles of molecular recognition.

From a protein engineering perspective, the well-defined structure and a clear target of BgIII make it an interesting scaffold for the design of novel molecules with tailored properties. While there is no extensive literature on the specific protein engineering of BgIII, the knowledge gained from its structure-function analysis provides a foundation for such efforts. For instance, by modifying key amino acid residues, it may be possible to alter the selectivity of the toxin for different sodium channel isoforms or to enhance its stability.

Moreover, the high efficacy of BgIII and its analogue BgII on insect sodium channels suggests their potential as templates for the development of new, environmentally friendly insecticides. The principles of protein engineering could be applied to optimize the insecticidal activity of these toxins while minimizing their effects on non-target organisms.

Emerging Research Avenues and Future Directions for Bg Iii Toxin Studies

Advanced Approaches for Mechanistic Elucidation

The classical understanding of BG III toxin's function as a competitive antagonist at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) is being refined through sophisticated methodologies. github.io These advanced techniques provide unprecedented insight into the molecular dynamics of the toxin-receptor interaction.

Cryo-Electron Microscopy (Cryo-EM): High-resolution structural biology is at the forefront of this research. While high-resolution structures of the related α-bungarotoxin in complex with muscle-type nAChRs have been achieved using cryo-EM, this technology offers a pathway to visualize the precise binding orientation of this compound within its specific neuronal nAChR targets. nih.govrcsb.orgrcsb.org Such structures can reveal the key amino acid residues involved in the interaction and explain the toxin's high affinity and selectivity for neuronal versus muscle receptor subtypes.

Computational Modeling and Molecular Dynamics: In silico approaches are becoming increasingly powerful in toxicology. Homology modeling of nAChR subunits, based on existing crystal structures, provides a framework for docking studies with this compound. nih.govnih.gov Molecular dynamics simulations can then be used to model the dynamic interactions between the toxin and receptor over time, offering insights into the binding kinetics and the conformational changes that lead to channel blockade. biorxiv.orgbiorxiv.org These computational methods help to predict binding affinities and guide the design of mutagenesis studies to experimentally verify the role of specific residues.

Advanced Electrophysiology and Imaging: Techniques such as voltage-clamp and patch-clamp electrophysiology in combination with fluorescently labeled toxins allow for real-time analysis of receptor blockade. rcsb.org By studying the kinetics of binding and unbinding, researchers can quantify the toxin's potency and the near-irreversible nature of its interaction with certain nAChR subtypes.

Exploration of Novel Biological Targets and Interactions

While the primary targets of this compound are well-established, ongoing research into the complex composition of Bungarus multicinctus venom suggests the possibility of other biological interactions. The venom is a cocktail of various proteins and peptides, and a full understanding of its activity requires looking beyond the most abundant neurotoxins. daneshyari.comnih.govbiorxiv.org

Proteomic analyses of krait venoms have identified numerous components, including phospholipases A2, acetylcholinesterases, and metalloproteinases, alongside various three-finger toxins like BG III. daneshyari.comnih.govsemanticscholar.org This complexity raises questions about whether this compound may interact with other venom components or have secondary targets in victim organisms. For instance, studies on the related α-bungarotoxin have shown it can also bind to and inhibit a subset of GABA-A receptors, indicating that bungarotoxins may have a broader target profile than initially believed. wikipedia.orgnih.gov Furthermore, research on β-bungarotoxin from the same venom has revealed unexpected antiprotozoal activity, highlighting that venom components can possess functions outside of their primary neurotoxic role. nih.gov Future research may explore whether this compound exhibits similar promiscuity or interacts with non-canonical targets, potentially uncovering new physiological pathways and therapeutic possibilities.

Development of Advanced Analytical Platforms

The need for rapid, sensitive, and specific detection of toxins like BG III is driving the development of novel analytical technologies. These platforms are crucial for both research and potential clinical applications.

Aptamer-Based Detection: A significant advancement is the use of aptamers—single-stranded DNA or RNA molecules that can bind to specific targets. plos.orgresearchgate.netfigshare.com The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process has been successfully used to generate DNA aptamers that specifically bind to bungarotoxins. researchgate.netrufford.org These aptamers can be integrated into various detection formats, such as enzyme-linked aptamer assays (ELAA), offering a stable and cost-effective alternative to traditional antibody-based methods. plos.orgplos.org

Biosensors: Electrochemical biosensors represent another promising frontier. For example, screen-printed gold electrodes (SPGE) coated with specific antibodies have been developed to detect the venom of the Malayan Krait. nih.govmdpi.com This technology, which measures changes in electrical properties upon toxin binding, could be adapted using this compound-specific aptamers or antibodies to create a portable and rapid detection device.

Mass Spectrometry: Mass spectrometry (MS) remains a cornerstone of venom proteomics, enabling the identification and quantification of individual toxins within a complex mixture. daneshyari.comnih.gov Advanced MS techniques, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), are essential for characterizing the precise composition of Bungarus multicinctus venom and identifying novel toxin variants. nih.govmdpi.com

Below is a table summarizing these emerging analytical platforms:

Analytical Platform Principle Key Advantages Application for this compound
Aptamer-Based Assays (SELEX) In vitro selection of nucleic acid ligands that bind to the target toxin with high affinity and specificity. High stability, low cost of synthesis, no immunogenicity, reproducible performance. Specific detection and quantification in research samples; potential for diagnostic tools.
Electrochemical Biosensors Immobilization of a recognition element (antibody or aptamer) on an electrode surface; toxin binding causes a measurable change in electrical signal. Rapid detection, portability, high sensitivity. On-site or point-of-care detection of envenomation.

| Advanced Mass Spectrometry | Ionization and mass-to-charge ratio analysis of molecules to identify and quantify venom components. | High resolution and accuracy for protein identification, enabling deep proteomic analysis. | Comprehensive venom profiling, discovery of new bungarotoxin isoforms, and structural characterization. |

Investigation of Cross-Reactivity and Synergistic Effects with Other Biologically Active Compounds

The potent effect of Bungarus multicinctus venom may not solely be the result of individual toxins acting in isolation. The concept of toxin synergism, where the combined effect of multiple components is greater than the sum of their individual effects, is an important area of investigation. dtu.dk

Within the venom, acetylcholinesterase (AChE) is present, which breaks down the neurotransmitter acetylcholine. github.io The activity of this enzyme could be synergistic with this compound; by removing the natural competitor (acetylcholine) from the synaptic cleft, it may enhance the toxin's ability to bind to and block the nAChRs. github.io

Cross-reactivity with other receptor systems is also a possibility. As noted, the ability of α-bungarotoxin to interact with certain GABA-A receptors suggests that this compound might also have affinities for targets beyond the nicotinic receptor family. wikipedia.orgnih.gov Investigating such interactions is crucial for a complete understanding of the toxin's pharmacological profile. Future studies may involve co-administering this compound with other purified venom components to assess for synergistic toxicity, as well as screening the toxin against a panel of different neurotransmitter receptors to identify potential off-target effects.

Responsible Conduct of Research and Dual-Use Research of Concern Considerations

Research on highly potent neurotoxins like this compound carries inherent ethical responsibilities. The potential for misuse of the knowledge, materials, or techniques generated from such research necessitates careful consideration of what is known as "Dual-Use Research of Concern" (DURC). ama-assn.orgvastuullinentiede.finih.gov DURC is defined as life sciences research that, based on current understanding, could be reasonably anticipated to be misapplied to pose a significant threat to public health and safety. researchgate.netillinois.edu

While bungarotoxins are not explicitly listed among the 15 agents and toxins in the U.S. Government Policy for Institutional Oversight of Life Sciences DURC, the ethical principles underlying the policy apply broadly. ama-assn.org The dual-use dilemma is that the very research aimed at understanding neurobiology or developing therapeutics could, in the wrong hands, be used to cause harm. ama-assn.orgnih.gov

Therefore, the scientific community has a responsibility to conduct this research with a high degree of awareness and oversight. vastuullinentiede.fi This includes:

Risk Assessment: Researchers and institutions should assess the potential dual-use risks of their work at the planning stage. vastuullinentiede.fi

Biosafety and Biosecurity: Strict protocols for the handling and storage of potent neurotoxins are essential to prevent accidental exposure or theft.

Peer Review and Publication: Journals and reviewers play a role in scrutinizing manuscripts for potential DURC issues, sometimes requiring a risk-benefit analysis before publication. ama-assn.org

A Culture of Responsibility: Fostering an ethical culture where scientists are aware of the potential societal implications of their work is paramount to minimizing the risks of misuse. vastuullinentiede.fi

The pursuit of knowledge about potent molecules like this compound is vital for scientific and medical advancement. However, this pursuit must be balanced with a steadfast commitment to responsible conduct and a clear-eyed assessment of the potential for harm, ensuring that the benefits of such research continue to serve humanity.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for the initial identification and quantification of BG III toxin in environmental samples?

  • Methodological Answer : Initial identification should combine high-resolution mass spectrometry (HRMS) with liquid chromatography-tandem MS (LC-MS/MS) for precise molecular weight determination and structural elucidation . For quantification, enzyme-linked immunosorbent assays (ELISAs) validated against certified reference materials are advised, with limits of detection (LOD) and quantification (LOQ) calibrated using spiked matrix recoveries (e.g., soil or serum). Sample preparation must include matrix-matched controls to account for interference .
  • Table 1 : Analytical Techniques for BG III Detection

MethodLOD (ng/mL)LOQ (ng/mL)AdvantagesLimitations
LC-MS/MS0.10.5High specificity, multi-analyteCostly instrumentation
ELISA1.05.0High throughput, cost-effectiveCross-reactivity risks

Q. How should researchers design in vivo studies to assess this compound's acute toxicity while ensuring reproducibility?

  • Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity, using standardized animal models (e.g., Sprague-Dawley rats) with matched age, sex, and weight. Administer BG III via oral gavage at incremental doses (e.g., 5, 50, 300 mg/kg) and monitor for 14 days. Include vehicle controls and blind scoring for clinical signs (e.g., neurotoxicity, mortality). Report mortality thresholds and statistical power calculations (e.g., ≥80% with α=0.05) .

Q. What criteria should guide the selection of appropriate control groups in this compound exposure studies?

  • Methodological Answer : Control groups must match treatment groups in species, strain, sex, and housing conditions. Use both negative controls (untreated or vehicle-only) and positive controls (e.g., a toxin with known mechanisms). Validate baseline biomarker levels (e.g., serum ALT for hepatotoxicity) pre-exposure. For chronic studies, ensure mortality in controls does not exceed 10% to maintain statistical validity .

Advanced Research Questions

Q. How can researchers reconcile contradictory data between in vitro and in vivo models of this compound neurotoxicity?

  • Methodological Answer : Discrepancies often arise from differences in metabolic activation (e.g., hepatic S9 fractions in vitro vs. in vivo metabolism). Address this by:

  • Co-culturing neurons with hepatocytes to mimic in vivo metabolism .
  • Comparing dose-response curves using physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro concentrations to in vivo equivalents .
  • Validating biomarkers (e.g., acetylcholinesterase inhibition) across both models .

Q. What proteomic or genomic approaches are most effective for identifying this compound's molecular targets in mammalian systems?

  • Methodological Answer :

  • Proteomics : Use affinity purification mass spectrometry (AP-MS) with BG III-conjugated beads to isolate binding proteins. Validate hits via siRNA knockdown and functional assays (e.g., calcium flux in neurons) .
  • Genomics : CRISPR-Cas9 screens in human cell lines can identify genes conferring resistance/sensitivity. Cross-reference with ToxCast database for pathway enrichment .

Q. What validation protocols are required when using immunoassays for this compound detection in forensic contexts?

  • Methodological Answer :

  • Cross-reactivity Testing : Screen against structural analogs (e.g., BG II and IV toxins) at 10x concentration .
  • Forensic Criteria : Ensure limits of detection meet ISO 17025 standards. Use chain-of-custody documentation for samples and blind analysis by two independent labs .

Data Contradiction Analysis Framework

Table 2 : Strategies to Resolve Conflicting Results in BG III Studies

Conflict SourceResolution ApproachKey References
Variability in LC-MS/MSInter-laboratory calibration with certified standards
Species-specific toxicityCross-test in human organoids or transgenic models
Batch-to-batch toxin purityNMR and HPLC-UV validation for ≥95% purity

Methodological Best Practices

  • Data Reproducibility : Archive raw datasets (e.g., mass spectra, animal records) in FAIR-aligned repositories like Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.